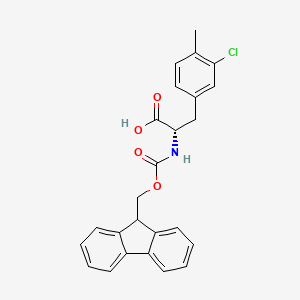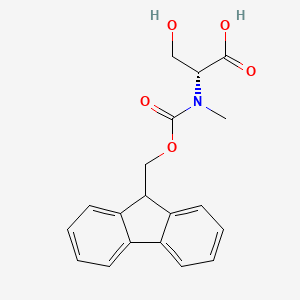
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a chemical compound with the molecular formula C19H20N2O2. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a cyclopropane ring and an Fmoc-protected amine group, making it a valuable intermediate in the synthesis of various peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl typically involves the protection of the amine group with an Fmoc (fluorenylmethyloxycarbonyl) group. One common method involves the reaction of cyclopropanamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM). The reaction proceeds under mild conditions, typically at room temperature, to yield the Fmoc-protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction Reactions: The cyclopropane ring can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Fmoc Removal: Yields the free amine.
Oxidation: Can yield cyclopropane derivatives with additional functional groups.
Coupling Reactions: Forms peptide bonds, leading to the synthesis of longer peptide chains.
Scientific Research Applications
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is widely used in scientific research, particularly in:
Peptide Synthesis: As an intermediate in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.
Bioconjugation: In the modification of biomolecules for various applications, including drug delivery and diagnostics
Mechanism of Action
The mechanism of action of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in coupling reactions to form peptide bonds. The cyclopropane ring provides structural rigidity, which can influence the conformation and biological activity of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
1-(N-Boc-aminomethyl)cyclopropanamine HCl: Similar structure but with a Boc (tert-butyloxycarbonyl) protecting group.
1-(N-Cbz-aminomethyl)cyclopropanamine HCl: Similar structure but with a Cbz (benzyloxycarbonyl) protecting group.
Uniqueness
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is unique due to the Fmoc protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly valuable in the synthesis of complex peptides and peptidomimetics .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1-aminocyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-19(9-10-19)12-21-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSMDYNMLUUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(5-aminopentyl)oxy]acetate HCl](/img/structure/B8179741.png)



![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8179774.png)




